![molecular formula C6H11BrO2Zn B2635413 Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- CAS No. 51656-70-3](/img/structure/B2635413.png)
Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-: is an organozinc compound with the molecular formula C6H11BrO2Zn and a molecular weight of 260.44434 . . This compound is a solid, typically appearing white to yellow in color . It is an important reagent in organic synthesis, often used in various chemical reactions due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- can be synthesized by reacting 2-tert-butoxy-2-oxoethyl acetate with zinc bromide in the presence of an activator . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of zinc powder and tert-butyl bromoacetate as starting materials . The reaction is carried out in a suitable solvent, such as diethyl ether, under an inert atmosphere to prevent unwanted side reactions . The product is then purified through standard techniques such as recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can act as a reducing agent in certain organic reactions, facilitating the reduction of other compounds.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling , where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines , alcohols , and thiols .
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions to enhance the reaction efficiency.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a coupling reaction with an aryl halide, the major product would be an aryl-alkyl compound .
Aplicaciones Científicas De Investigación
Chemistry: Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- is widely used in organic synthesis for the preparation of complex molecules . It is particularly valuable in the formation of carbon-carbon bonds through coupling reactions .
Biology and Medicine: In biological research, this compound can be used to synthesize bioactive molecules that may have potential therapeutic applications . Its ability to form stable organozinc intermediates makes it useful in the synthesis of pharmaceuticals .
Industry: In industrial applications, zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- is used in the production of fine chemicals and specialty materials . It is also employed in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism by which zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- exerts its effects involves the formation of organozinc intermediates . These intermediates can participate in various chemical reactions, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the reactants used .
Comparación Con Compuestos Similares
Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]-: is similar to other organozinc compounds such as (2-tert-butoxy-2-oxoethyl)zinc chloride and (2-tert-butoxy-2-oxoethyl)zinc iodide .
Differences: The primary difference lies in the halide present in the compound.
Uniqueness: Zinc, bromo[2-(1,1-dimethylethoxy)-2-oxoethyl]- is unique due to its specific reactivity and stability in organic synthesis . Its ability to form stable intermediates and participate in a wide range of reactions makes it a valuable reagent in both research and industrial applications .
Propiedades
IUPAC Name |
zinc;tert-butyl acetate;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-5(7)8-6(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVBKVUUDMFVCR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)[CH2-].[Zn+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
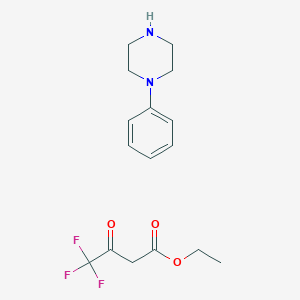
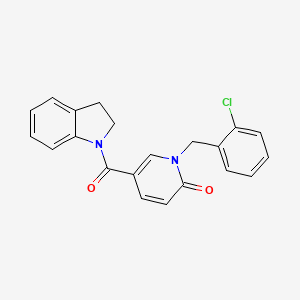
![N-(4-chloro-2-fluorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2635334.png)
![Propan-2-yl 4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2635335.png)
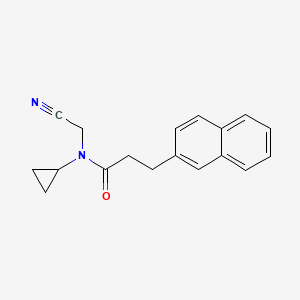
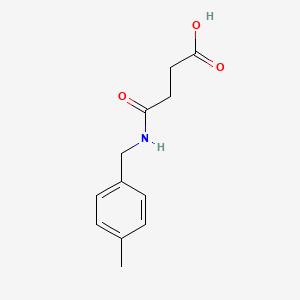
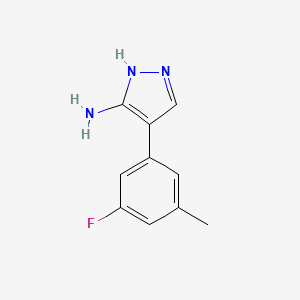
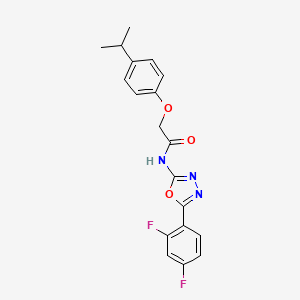
![ethyl 4-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2635343.png)
![2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2635344.png)

![(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2635350.png)
![2-(2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2635351.png)
![5-(3,5-dimethoxybenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2635353.png)
